molecular formula C14H14N4O3 B14442004 2H-1-Benzopyran-2-one, 8-butoxy-3-(1H-tetrazol-5-yl)- CAS No. 76239-30-0

2H-1-Benzopyran-2-one, 8-butoxy-3-(1H-tetrazol-5-yl)-

Cat. No.: B14442004
CAS No.: 76239-30-0
M. Wt: 286.29 g/mol
InChI Key: JOLPAQACPXCSPY-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 8-butoxy-3-(1H-tetrazol-5-yl)- is a complex organic compound that belongs to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 8-butoxy-3-(1H-tetrazol-5-yl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Butoxy Group: The butoxy group can be introduced via an etherification reaction, where the hydroxyl group of the benzopyran is reacted with butyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Tetrazolyl Group: The tetrazolyl group can be introduced through a cycloaddition reaction between an azide and a nitrile derivative under thermal or catalytic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 8-butoxy-3-(1H-tetrazol-5-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the butoxy group, where nucleophiles such as amines or thiols replace the butoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with Palladium on carbon (Pd/C)

    Substitution: Amines, Thiols, in the presence of a base like sodium hydride (NaH)

Major Products

    Oxidation: Ketones, Carboxylic acids

    Reduction: Reduced benzopyran derivatives

    Substitution: Amino or thio-substituted benzopyran derivatives

Scientific Research Applications

2H-1-Benzopyran-2-one, 8-butoxy-3-(1H-tetrazol-5-yl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 8-butoxy-3-(1H-tetrazol-5-yl)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran-2-one, 8-methoxy-: Known for its use in medicinal chemistry and as a fluorescent probe.

    2H-1-Benzopyran-2-one, 7-methoxy-:

    2H-1-Benzopyran-2-one, 3-methyl-: Utilized in organic synthesis and as a precursor for more complex molecules.

Uniqueness

2H-1-Benzopyran-2-one, 8-butoxy-3-(1H-tetrazol-5-yl)- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in scientific research and industry.

Properties

CAS No.

76239-30-0

Molecular Formula

C14H14N4O3

Molecular Weight

286.29 g/mol

IUPAC Name

8-butoxy-3-(2H-tetrazol-5-yl)chromen-2-one

InChI

InChI=1S/C14H14N4O3/c1-2-3-7-20-11-6-4-5-9-8-10(13-15-17-18-16-13)14(19)21-12(9)11/h4-6,8H,2-3,7H2,1H3,(H,15,16,17,18)

InChI Key

JOLPAQACPXCSPY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NNN=N3

Origin of Product

United States

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